An In-Depth Technical Guide to (2S)-3-amino-2-(4-methoxyphenyl)propanoic Acid and its Analogs
An In-Depth Technical Guide to (2S)-3-amino-2-(4-methoxyphenyl)propanoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, a chiral non-proteinogenic β-amino acid derivative. While a specific CAS number for this precise isomer remains elusive in readily accessible databases, this guide will delve into the synthesis, properties, and applications of the broader class of α-aryl-β-amino acids, with a focus on the structural motif of the topic compound. This information is critical for researchers in medicinal chemistry and drug development who are exploring novel scaffolds for therapeutic agents.
Introduction: The Significance of α-Aryl-β-Amino Acids
β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. Their incorporation into peptides and small molecules can confer unique conformational constraints and resistance to enzymatic degradation, making them valuable building blocks in drug discovery. The presence of an aryl group at the α-position, as in the case of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, introduces further structural diversity and potential for specific interactions with biological targets. These compounds are of significant interest for their potential applications in the development of antimicrobial, anticancer, and anti-inflammatory agents.[1][2]
Physicochemical Properties and Identification
Due to the absence of a specific CAS number for (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, this section will discuss the general properties of related α-aryl-β-amino acids and provide data for structurally similar compounds to infer the likely characteristics of the title molecule.
Table 1: Physicochemical Data of Structurally Related Amino Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | 65555-88-6 | C₁₁H₁₅NO₃ | 209.25 | α-methyl and α-amino substitution.[3] |
| 3-Amino-2-(4-methoxybenzyl)propanoic acid | 682803-14-1 | C₁₁H₁₅NO₃ | 209.24 | Isomer with benzyl substitution at C2. |
| (S)-2-Amino-2-(4-methoxyphenyl)acetic acid | 24593-4-8 | C₉H₁₁NO₃ | 181.19 | α-amino acid with a 4-methoxyphenyl group.[4] |
| 3-(4-methoxyphenyl)-beta-alanine | 5678-45-5 | C₁₀H₁₃NO₃ | 195.22 | Isomer with amino group at C3 and aryl group at C3.[5] |
The chemical properties of amino acids are largely determined by their functional groups: the acidic carboxyl group, the basic amino group, and the variable side chain.[6][7][8] The presence of the 4-methoxyphenyl group in the title compound is expected to impart a degree of lipophilicity. The stereochemistry at the C2 position, designated as (S), is a critical determinant of its biological activity and interaction with chiral biological macromolecules.
Synthesis of α-Aryl-β-Amino Acids: A Methodological Overview
The stereoselective synthesis of α-aryl-β-amino acids is a challenging yet crucial aspect of their application in drug development. Several synthetic strategies have been developed to achieve this, often involving asymmetric synthesis or the resolution of racemic mixtures.
A common approach involves the use of chiral auxiliaries to control the stereochemistry of the newly formed chiral centers. Another strategy is the catalytic asymmetric hydrogenation of a suitable prochiral precursor.
A Generalized Synthetic Approach:
One potential synthetic route to α-aryl-β-amino acids involves a multi-step process that could be adapted for the synthesis of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid. A representative, though not specific, synthesis is the preparation of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, which involves the condensation of a substituted benzaldehyde with benzoylglycine to form an azlactone, followed by hydrolysis and reduction.[9][10]
Experimental Protocol: Illustrative Synthesis of a β-Aryl-α-Amino Acid Derivative
This is a generalized protocol and would require optimization for the specific target molecule.
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Azlactone Formation: A substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) is condensed with an N-acylglycine (e.g., benzoylglycine) in the presence of a dehydrating agent like acetic anhydride and a base such as sodium acetate. The reaction mixture is heated to drive the condensation and cyclization to form the azlactone.
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Hydrolysis and Reduction: The resulting azlactone is then subjected to hydrolysis under basic conditions to open the ring and form an α,β-unsaturated acid. Subsequent reduction of the double bond and the imine functionality, for instance, using a reducing agent like Raney nickel, would yield the racemic β-aryl-α-amino acid.
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Chiral Resolution: The racemic mixture can then be resolved into its enantiomers using a chiral resolving agent or through enzymatic resolution to isolate the desired (2S) isomer.
Diagram 1: Generalized Synthetic Pathway for α-Aryl-β-Amino Acids
A generalized workflow for the synthesis of α-aryl-β-amino acids.
Applications in Drug Development and Research
The structural features of α-aryl-β-amino acids make them attractive scaffolds in medicinal chemistry. The aryl group can participate in π-π stacking and hydrophobic interactions within protein binding pockets, while the β-amino acid backbone provides a unique conformational template.
-
Antimicrobial Agents: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[1]
-
Anticancer Candidates: The same class of compounds is being explored for their potential as anticancer agents, with some derivatives demonstrating the ability to reduce cancer cell viability and migration.[2]
-
Anti-inflammatory Drugs: 2-Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis and evaluation of novel amino acid derivatives in this class continue to be an active area of research.[11]
-
EP3 Receptor Antagonists: Analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated as potent and selective EP3 receptor antagonists, which have potential applications in various therapeutic areas.[12]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid and its analogs. While specific toxicity data for the title compound is unavailable, general guidelines for handling solid amino acid derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust and dispose of it in a sealed container.
Conclusion
References
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Bioorganic & Medicinal Chemistry. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7209. [Link]
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Pharmaceutical Chemistry Journal. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]
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The Medical Biochemistry Page. (2025). Biochemical Properties of Amino Acids. [Link]
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Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]
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Chemical properties of amino acids. (n.d.). [Link]
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Edge Hill University. (n.d.). Structural, physical and chemical properties of amino acids: workbook. [Link]
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